molecular formula C7H14N2OS B8613137 (2S,6R)-2,6-dimethylmorpholine-4-carbothioamide CAS No. 1195769-78-8

(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide

Cat. No.: B8613137
CAS No.: 1195769-78-8
M. Wt: 174.27 g/mol
InChI Key: ONKFTZYXAPKTNF-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide is an organic compound with a unique structure that includes a morpholine ring substituted with two methyl groups and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2,6-dimethylmorpholine-4-carbothioamide typically involves the reaction of 2,6-dimethylmorpholine with a suitable thiocarbonyl reagent. One common method is the reaction of 2,6-dimethylmorpholine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding carbothioamide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,6R)-2,6-dimethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2,6-Dimethylmorpholine hydrochloride: A related compound with similar structural features but different functional groups.

    (2R,6S)-2,6-Dimethylmorpholine-4-carboxamide: Another similar compound with a carboxamide group instead of a carbothioamide group.

Uniqueness

(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

1195769-78-8

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

(2R,6S)-2,6-dimethylmorpholine-4-carbothioamide

InChI

InChI=1S/C7H14N2OS/c1-5-3-9(7(8)11)4-6(2)10-5/h5-6H,3-4H2,1-2H3,(H2,8,11)/t5-,6+

InChI Key

ONKFTZYXAPKTNF-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=S)N

Canonical SMILES

CC1CN(CC(O1)C)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.